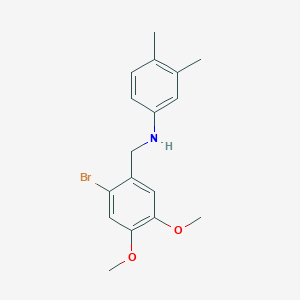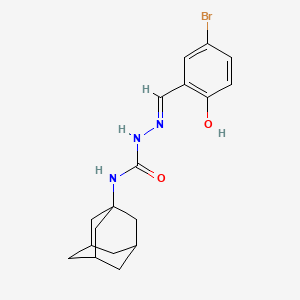
(2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine, also known as DOB or 2,5-dimethoxy-4-bromoamphetamine, is a psychedelic drug that belongs to the family of phenethylamines. DOB is a potent hallucinogen that has gained popularity among the research community due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
(2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation leads to an increase in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and perception. The exact mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine is still not fully understood and requires further research.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine produces a range of biochemical and physiological effects, including hallucinations, altered perception of time, and changes in mood. It has been reported to induce feelings of euphoria, empathy, and increased sociability. (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of specific receptor activation on various physiological and behavioral processes. However, the use of (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine in lab experiments is limited by its potential for abuse and its illegal status in many countries.
Direcciones Futuras
Future research on (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine should focus on its potential as a therapeutic agent for the treatment of psychiatric disorders. This could involve investigating its effects on specific symptoms of depression and anxiety, as well as exploring its potential as an adjunct therapy to traditional antidepressants. Additionally, further research is needed to fully understand the mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine and its potential for abuse. This could involve the development of new compounds that selectively target the 5-HT2A receptor without producing the psychoactive effects of (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine.
Métodos De Síntesis
(2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine can be synthesized using various methods, including the reduction of 2,5-dimethoxy-4-bromo-beta-nitrostyrene with lithium aluminum hydride or the reaction of 2,5-dimethoxy-4-bromoamphetamine with 3,4-dimethylphenyl magnesium bromide. The synthesis of (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
(2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. (2-bromo-4,5-dimethoxybenzyl)(3,4-dimethylphenyl)amine has also been used in animal studies to investigate its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-5-6-14(7-12(11)2)19-10-13-8-16(20-3)17(21-4)9-15(13)18/h5-9,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUACIHAFHODTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2Br)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6116144.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)
![4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine](/img/structure/B6116149.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6116157.png)
![5-(4-methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6116163.png)
![4-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-dimethylpiperazine](/img/structure/B6116170.png)
![N-({1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6116183.png)
![5-bromo-3-[(3,5-dibromo-2-pyridinyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6116189.png)
![1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6116191.png)
![1-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6116215.png)
![ethyl 4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6116230.png)